![molecular formula C11H11N5S B11770566 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,7-dimethylimidazo[1,2-a]pyrimidine, followed by its reaction with thiazole derivatives under specific conditions such as heating in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
科学研究应用
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant tuberculosis.
Phenyl ®- (1- (3- (3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate: Known for its inhibitory effects on neutral sphingomyelinase 2.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine stands out due to its unique combination of imidazo[1,2-a]pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
属性
分子式 |
C11H11N5S |
|---|---|
分子量 |
245.31 g/mol |
IUPAC 名称 |
4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15) |
InChI 键 |
XDYPHTJUAIVCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


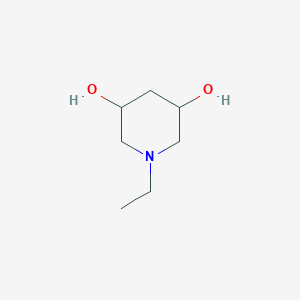
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
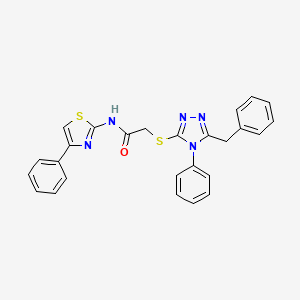
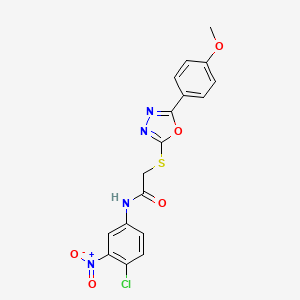
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)

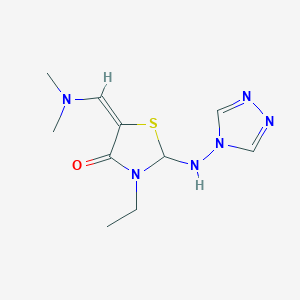
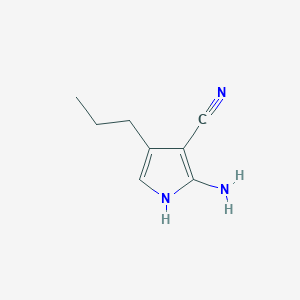



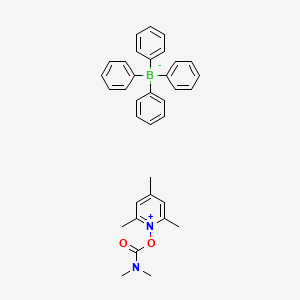
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone](/img/structure/B11770539.png)

